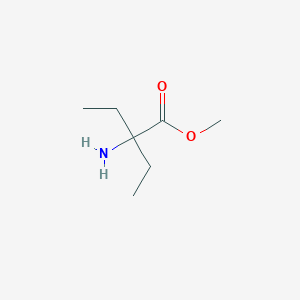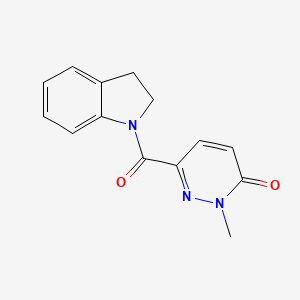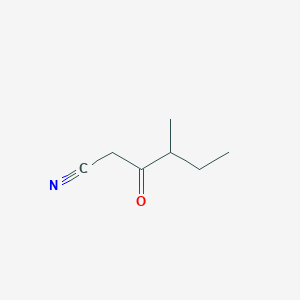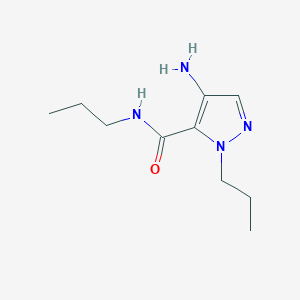
Methyl 2-amino-2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-ethylbutanoate is a chemical compound that is structurally related to various esters and amino acid derivatives. While the provided papers do not directly discuss Methyl 2-amino-2-ethylbutanoate, they do provide insights into similar compounds, which can help infer some aspects of its chemistry. For instance, ethyl 2-methylbutanoate is an ester that contributes to fruit aroma in wines and apples, suggesting that Methyl 2-amino-2-ethylbutanoate may also have applications in flavor and fragrance industries .
Synthesis Analysis
The synthesis of related compounds involves various catalytic and chemical reactions. For example, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate can be selectively reduced to form different products, including diamines and heterocycles, depending on the catalyst used . Similarly, ethyl 3-aminobut-2-enoates undergo regio- and stereoselective addition reactions to form chromanes . These methods could potentially be adapted for the synthesis of Methyl 2-amino-2-ethylbutanoate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray diffraction analysis. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was studied using IR, Raman, NMR, and X-ray diffraction, providing detailed information on its geometric parameters and vibrational frequencies . These techniques could be employed to analyze the molecular structure of Methyl 2-amino-2-ethylbutanoate.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the formation of Schiff bases and the ability to participate in addition reactions. The Schiff base reaction modes of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate demonstrate the compound's versatility in forming different structures . The addition of ethyl 3-aminobut-2-enoates to nitrochromenes results in the formation of chromanes with specific stereochemistry . These reactions provide a basis for understanding the potential reactivity of Methyl 2-amino-2-ethylbutanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related esters, such as their enantiomeric distribution, olfactory thresholds, and sensory impact, have been studied in the context of wine aroma. Ethyl 2-methylbutanoate and its enantiomers have been quantified in wines, and their sensory properties have been evaluated, indicating their significance in the overall aroma profile . These studies suggest that Methyl 2-amino-2-ethylbutanoate may also possess distinct sensory properties that could be relevant in food and beverage applications.
Applications De Recherche Scientifique
Biosynthesis in Fruits
Methyl 2-amino-2-ethylbutanoate and its related esters, particularly ethyl 2-methylbutanoate, are integral to the aroma of fruits, as demonstrated in studies with Red Delicious and Granny Smith apples. These compounds are products of biosynthetic pathways involving deuterium-labeled substrates, and their presence significantly influences the fruit's aroma profile. The study by Rowan et al. (1996) explored the biosynthetic origins and variations between apple cultivars in producing these aroma compounds (Rowan et al., 1996).
Chemical Synthesis and Structural Analysis
Ethyl 2-amino-2-ethylbutanoate and its derivatives play a crucial role in the field of chemical synthesis. Grigoryan et al. (2011) synthesized and studied the psychotropic activity of certain compounds derived from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate. This research underscores the compound's significance in synthesizing complex molecules with potential pharmacological applications (Grigoryan et al., 2011). Additionally, Seebach and Estermann (1987) demonstrated the utility of dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates in organic synthesis, providing methods to prepare enantiomerically pure 3-aminobutanoic acid derivatives, highlighting the compound's versatility in synthetic chemistry (Seebach & Estermann, 1987).
Aroma Compound Analysis in Fermented Foods
The study by Matheis, Granvogl, and Schieberle (2016) focused on the Ehrlich pathway, a century-old known enzymatic degradation pathway of amino acids leading to the formation of alcohols, aldehydes, and acids, which are key aroma compounds in fermented foods. Their research offers valuable insights into the enantiomeric ratios and quantitation of these compounds, contributing to the understanding of aroma compound formation in foods (Matheis, Granvogl, & Schieberle, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-amino-2-ethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-7(8,5-2)6(9)10-3/h4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPQYOJRYBVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-ethylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)
![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)


![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)
![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)


![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)
